

## step-by-step guide for S 17092 solution preparation

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Compound of Interest				
Compound Name:	S 17092			
Cat. No.:	B1680377	Get Quote		

## **Application Notes and Protocols: S 17092**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**S 17092** is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2][3] [4] This enzyme plays a crucial role in the metabolic breakdown of several neuropeptide neurotransmitters in the brain.[1] By inhibiting PEP, **S 17092** increases the activity of these neuropeptides, which has shown potential nootropic effects. This makes **S 17092** a compound of interest for research into neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] These application notes provide a comprehensive guide for the preparation and use of **S 17092** solutions in a research setting.

**Chemical Properties** 

Property	Value
Chemical Name	[(2S,3aS,7aS)-1([(R,R)-2-phenylcyclopropyl]-carbonyl)-2-([thiazolidin-3-yl]carbonyl)octahydro-1H-indole[1][2]
Molar Mass	384.495 g/mol [1]
CAS Number	176797-26-5[1]



## **Quantitative Data**

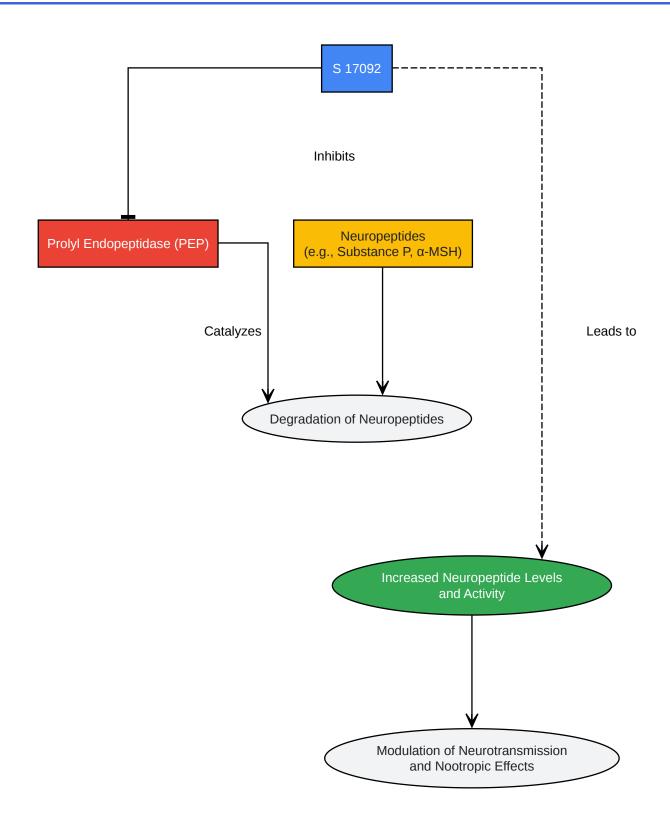
The following table summarizes the key quantitative data for **S 17092** based on published research:

Parameter	Value	Species/System	Reference
IC50 (PEP)	1.2 nM	Cerebral Prolyl- Endopeptidase	[5]
IC50 (PEP)	8.3 nM	Rat Cortical Extracts	[6]
K <sub>i</sub> (PEP)	1 nM	Human Brain Nuclei	[4]
Kı (PEP)	1.5 nM	Partially Purified Human PEP	[4]
Effective Dose (in vivo)	10 - 30 mg/kg (p.o.)	Rat	[6]
Effective Dose (in vivo)	1 - 10 mg/kg (p.o.)	Monkey	[5]

## **Signaling Pathway**

**S 17092**'s primary mechanism of action is the inhibition of prolyl endopeptidase (PEP). PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within neuropeptides. By inhibiting PEP, **S 17092** prevents the degradation of neuropeptides such as Substance P and  $\alpha$ -Melanocyte-Stimulating Hormone ( $\alpha$ -MSH), leading to their increased concentration and activity in the brain.[6]





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Caption: Mechanism of action of S 17092.



# Experimental Protocols Preparation of a 10 mM Stock Solution of S 17092 in DMSO

This protocol describes the preparation of a 10 mM stock solution of **S 17092** for in vitro experiments.

#### Materials:

- S 17092 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- · Microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- Calculate the required mass of S 17092:
  - Molar Mass (MW) of S 17092 = 384.495 g/mol
  - Desired Concentration (C) = 10 mM = 0.01 mol/L
  - Desired Volume (V) = 1 mL = 0.001 L
  - Mass (m) = C x V x MW
  - $\circ$  Mass (m) = 0.01 mol/L x 0.001 L x 384.495 g/mol = 0.003845 g = 3.845 mg
- Weighing S 17092:
  - Accurately weigh approximately 3.85 mg of S 17092 powder and place it in a sterile microcentrifuge tube. Record the exact weight.



- Dissolving in DMSO:
  - Based on the actual weight, calculate the precise volume of DMSO needed. For example, if you weighed 4.0 mg of S 17092:
    - Volume (V) = Mass (m) / (C x MW) = 0.004 g / (0.01 mol/L x 384.495 g/mol ) = 0.00104
       L = 1.04 mL
  - Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the
     \$ 17092 powder.
- Mixing:
  - Vortex the solution thoroughly until the S 17092 is completely dissolved. Gentle warming
    in a 37°C water bath can aid dissolution if necessary.
- Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C or -80°C for long-term storage.

## **Experimental Workflow for In Vitro PEP Inhibition Assay**

This workflow outlines the general steps for assessing the inhibitory activity of **S 17092** on PEP in vitro.



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Caption: In vitro PEP inhibition assay workflow.



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## References

- 1. S-17092 Wikipedia [en.wikipedia.org]
- 2. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. S 17092-1, a highly potent, specific and cell permeant inhibitor of human proline endopeptidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alphamelanocyte-stimulating hormone breakdown in the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [step-by-step guide for S 17092 solution preparation].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680377#step-by-step-guide-for-s-17092-solution-preparation]

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